molecular formula C8H9N3 B2583567 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 41231-05-4

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2583567
CAS No.: 41231-05-4
M. Wt: 147.181
InChI Key: FSHTURWBRWEQPH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities. Imidazopyridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine ring . Another approach involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, which undergo nucleophilic substitution and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium on carbon or Raney nickel are commonly used in the reduction steps to facilitate the conversion of nitro groups to amines .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[4,5-b]pyridine have been shown to inhibit the activity of enzymes such as IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to the suppression of inflammatory responses and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[4,5-b]pyridine
  • 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indole derivatives

Uniqueness

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other imidazo[4,5-b]pyridine derivatives, the presence of two methyl groups at positions 2 and 3 can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .

Properties

IUPAC Name

2,3-dimethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-10-7-4-3-5-9-8(7)11(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHTURWBRWEQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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